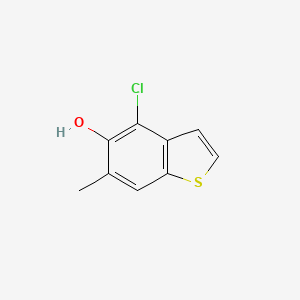

4-Chloro-6-methyl-1-benzothiophen-5-ol

Description

4-Chloro-6-methyl-1-benzothiophen-5-ol is a benzothiophene derivative characterized by a fused aromatic ring system containing sulfur. Its molecular formula is C₉H₇ClOS, with a chloro (-Cl) substituent at position 4, a methyl (-CH₃) group at position 6, and a hydroxyl (-OH) group at position 5 (Figure 1). The benzothiophene core imparts planar rigidity, while the substituents influence electronic and steric properties, making it relevant in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-chloro-6-methyl-1-benzothiophen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c1-5-4-7-6(2-3-12-7)8(10)9(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDKHSVKDPUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CS2)C(=C1O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934387-18-4 | |

| Record name | 4-chloro-6-methyl-1-benzothiophen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1-benzothiophen-5-ol typically involves the chlorination and methylation of benzothiophene derivatives. One common method includes the following steps:

Chlorination: Benzothiophene is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Methylation: The chlorinated benzothiophene is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1-benzothiophen-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, thioether derivatives

Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

4-Chloro-6-methyl-1-benzothiophen-5-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity: The methyl group in this compound increases its logP value compared to the non-methylated benzothiophene analogue (C₈H₅ClOS), enhancing membrane permeability but reducing aqueous solubility .

- Acidity: The phenolic -OH group (pKa ~9–10) is less acidic than in 5-Amino-4-fluoro-2-methylphenol (pKa ~8.5) due to the electron-withdrawing chloro group in the benzothiophene core .

- Thermal Stability: Benzothiophene derivatives generally exhibit higher thermal stability than simple phenolic compounds (e.g., o-cresol derivatives) due to aromatic rigidity .

Biological Activity

4-Chloro-6-methyl-1-benzothiophen-5-ol (C9H7ClOS) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. Its unique structure, featuring both a chlorine atom and a methyl group, positions it as a candidate for various therapeutic applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves two main steps: chlorination and methylation of benzothiophene derivatives. Common methods include:

- Chlorination : Utilizing agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Methylation : Employing methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) .

- Molecular Formula : C9H7ClOS

- Molecular Weight : 198.67 g/mol

- Functional Groups : Contains both thiophenol and chlorinated aromatic components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant (MDR) bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 μg/mL |

These findings suggest that the compound may serve as a viable lead in developing new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have also been explored. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using standard assays such as DPPH and ABTS, yielding significant results:

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results indicate that this compound exhibits promising antioxidant activity comparable to established antioxidants .

The biological effects of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

- Gene Expression Alteration : There is potential for this compound to affect gene expression related to its biological activities .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound significantly inhibited MRSA growth in vitro, suggesting its potential as a therapeutic agent against resistant strains.

- Oxidative Stress Protection in Cell Models : In cellular models exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability, indicating its protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.